molecular formula C9H6FN B7855969 4-Fluorocinnamonitrile

4-Fluorocinnamonitrile

Cat. No.: B7855969
M. Wt: 147.15 g/mol
InChI Key: WVWTVBZOOBKCKI-UHFFFAOYSA-N
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Description

4-Fluorocinnamonitrile is an organic compound characterized by the presence of a nitrile group and a fluorophenyl group attached to a propenenitrile backbone. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorocinnamonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between an aldehyde and a compound containing an active methylene group . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Knoevenagel condensation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluorocinnamonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorocinnamonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorocinnamonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenenitrile, 3-(4-chlorophenyl)-
  • 2-Propenenitrile, 3-(4-bromophenyl)-
  • 2-Propenenitrile, 3-(4-methylphenyl)-

Uniqueness

4-Fluorocinnamonitrile is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom imparts distinct electronic properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and alter its biological activity compared to its analogs .

Properties

IUPAC Name

3-(4-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWTVBZOOBKCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

p-Fluorocinnamaldehyde (9.0 g.) was refluxed for 1 hr. in 98% formic acid containing sodium formate (10 g.) and hydroxylamine hydrochloride (7 g.). The solution was cooled and poured into water (275 ml.), giving a solid. This was washed well with water, leaving p-fluorocinnamonitrile (6.21 g., 70%), m.p. 64°-65°, λmax. (EtOH) 271 nm ε 22500.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The procedure described in Example 1 is repeated, except that 15.86 g (0.1 mol) of 4-fluorobenzoyl chloride, 26.95 g (0.1 mol) of tri-n-hexylamine, 6.53 g (0.125 mol) of acrylonitrile and 0.575 g (0.001 mol) of bis-(dibenzylidene-acetone)-palladium(O) in 50 ml of dioxane are used. After a reaction time of 33 hours at 100° C., 2.63 g (0.0179 mol) of 4-fluorocinnamonitrile are obtained, corresponding to a yield of 17.9% of theory; analysis for C9H6FN (molecular weight 147): calculated C 73.46%, H 4.11%, N 9.52%; found C 73.16%, H 4.19%, N 9.61%.
Quantity
15.86 g
Type
reactant
Reaction Step One
Quantity
26.95 g
Type
reactant
Reaction Step Two
Quantity
6.53 g
Type
reactant
Reaction Step Three
[Compound]
Name
bis-(dibenzylidene-acetone) palladium(O)
Quantity
0.575 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

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